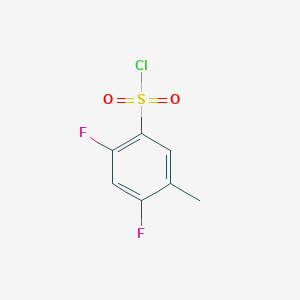![molecular formula C12H16FNO B1444514 (3S)-3-[(2-fluorophenyl)methoxy]piperidine CAS No. 1568182-78-4](/img/structure/B1444514.png)
(3S)-3-[(2-fluorophenyl)methoxy]piperidine
概要
説明
“(3S)-3-[(2-fluorophenyl)methoxy]piperidine” is a chemical compound with the CAS Number: 1568182-78-4 . It has a molecular weight of 209.26 . The IUPAC name for this compound is (3S)-3-[(2-fluorobenzyl)oxy]piperidine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H16FNO/c13-12-6-2-1-4-10 (12)9-15-11-5-3-7-14-8-11/h1-2,4,6,11,14H,3,5,7-9H2/t11-/m0/s1 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not available in the sources I found.科学的研究の応用
Dopamine Transporter Binding Affinity
A study conducted by Prisinzano et al. (2002) explored the binding affinity of various piperidine analogues, including (3S)-3-[(2-fluorophenyl)methoxy]piperidine, to the dopamine transporter (DAT), norepinephrine transporter, and serotonin transporter (SERT). It was discovered that certain analogues exhibited subnanomolar affinity and selectivity for the DAT, highlighting their potential as pharmacological tools in neuroscience research, particularly in studies related to dopamine-related disorders (Prisinzano et al., 2002).
Synthesis and Evaluation as Dopamine Transporter Inhibitors
Lapa and Lapa (2019) designed and synthesized a new library of N-substituted 4-(arylmethoxy)piperidines as dopamine transporter inhibitors. Their study underlined the significance of hydrogen bond donors in the piperidine ring for biological activity, demonstrating the compound's potential in modulating dopamine levels, which has implications in the treatment of various neuropsychiatric conditions (Lapa & Lapa, 2019).
Allosteric Modulation of Serotonin Transporter
Boos et al. (2006) synthesized a series of piperidine analogues and assessed their affinity for DAT, SERT, and norepinephrine transporter (NET). One particular analogue was identified as an allosteric modulator of the serotonin transporter (SERT), providing a tool to investigate the pharmacological properties relevant to the treatment of disorders like depression and anxiety (Boos et al., 2006).
Radiosynthesis for Neurotransmission Studies
Schirrmacher et al. (2001) developed a radiolabeled GABA transporter ligand related to this compound. This ligand allows for the in vivo visualization of GABAergic neurotransmission, which is critical in studying neurological diseases such as epilepsy and Parkinson’s syndrome. This application underscores the compound's utility in advanced imaging techniques like PET scans, aiding in the understanding of neurotransmitter dynamics in various neurological disorders (Schirrmacher et al., 2001).
Synthesis for Dopamine Uptake Inhibition
Ironside et al. (2002) described the scale-up synthesis of a dopamine uptake inhibitor, highlighting improvements in the synthesis process and the environmental considerations in its production. This research provides valuable insights into the manufacturing process of compounds related to this compound, emphasizing its relevance in therapeutic applications, particularly for conditions associated with dopamine dysregulation (Ironside et al., 2002).
Safety and Hazards
作用機序
Target of Action
The primary targets of the compound (3S)-3-[(2-fluorophenyl)methoxy]piperidine are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
Like many other piperidine derivatives, it is hypothesized to interact with its targets by binding to specific receptor sites, thereby modulating their activity .
Pharmacokinetics
These properties will have a significant impact on the bioavailability of the compound, influencing its therapeutic potential .
Result of Action
The molecular and cellular effects of the action of this compound are currently under investigation. As research progresses, a clearer picture of these effects will emerge .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
生化学分析
Biochemical Properties
(3S)-3-[(2-fluorophenyl)methoxy]piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This compound’s interaction with cytochrome P450 can result in the formation of reactive intermediates, which can further participate in various biochemical pathways.
Cellular Effects
The effects of this compound on different types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the signaling pathways involved in cell proliferation and apoptosis . Additionally, this compound can alter gene expression patterns, leading to changes in the production of specific proteins that are vital for cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For instance, it can bind to the active site of cytochrome P450 enzymes, leading to enzyme inhibition or activation . This binding can result in changes in gene expression, which further influences cellular functions. Additionally, this compound can participate in enzyme-mediated reactions, leading to the formation of reactive intermediates that can affect various biochemical pathways.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under specific conditions, but can degrade over time when exposed to certain environmental factors . Long-term studies have shown that this compound can have sustained effects on cellular functions, including alterations in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can have beneficial effects, such as modulating enzyme activity and influencing cellular functions . At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, cytochrome P450 enzymes play a significant role in the metabolism of this compound . The metabolic pathways can lead to the formation of metabolites that can further participate in biochemical reactions. Additionally, this compound can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, this compound can accumulate in specific tissues or compartments, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biological activity.
特性
IUPAC Name |
(3S)-3-[(2-fluorophenyl)methoxy]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-12-6-2-1-4-10(12)9-15-11-5-3-7-14-8-11/h1-2,4,6,11,14H,3,5,7-9H2/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHPALXDIDQTKU-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)OCC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1444432.png)
![Ethyl 2-bromoimidazo[5,1-b]thiazole-7-carboxylate](/img/structure/B1444433.png)
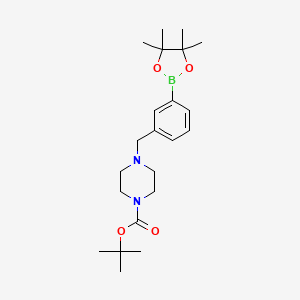
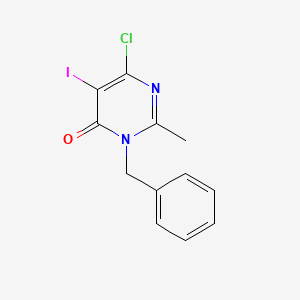

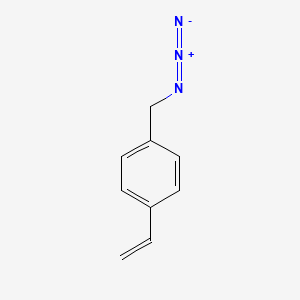
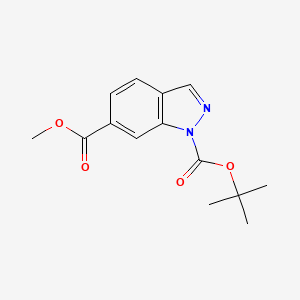
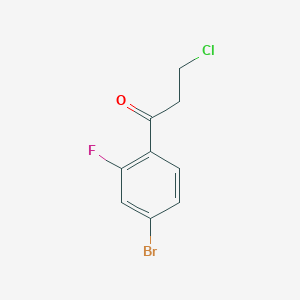

![5-((6-Chloropyridazin-3-yl)methyl)-2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridine](/img/structure/B1444449.png)
amino}pyrrolidine-1-carboxylate](/img/structure/B1444450.png)

